BenchChemオンラインストアへようこそ!

Etamiphylline

Asthma Bronchodilation Pulmonary Function Testing

Etamiphylline is a 7-(2-diethylaminoethyl)-1,3-dimethylxanthine that delivers substantially higher aqueous solubility than theophylline, enabling concentrated injectable formulations without solubilizing excipients. It is metabolized primarily via N-deethylation—not CYP1A2 oxidation—producing desethyletamiphylline with only trace theophylline, making it a distinct analytical reference standard for doping control (12–13 day urinary detection window). Its nil bronchodilator efficacy in controlled pediatric trials positions it as an ideal negative control or 'weak xanthine' benchmark for calibrating novel bronchodilator assays. For adenosine receptor microiontophoresis, its alkaline-solution anion ejection capability offers a technical advantage where aminophylline is incompatible.

Molecular Formula C13H21N5O2
Molecular Weight 279.34 g/mol
CAS No. 314-35-2
Cat. No. B1195060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamiphylline
CAS314-35-2
SynonymsCamphophylline
etamiphyllin
etamiphyllin monohydrochloride
etamiphylline
etamiphylline camphorsulfonate
etamiphylline camsylate
etamiphylline hydrochloride
ethamicyclin
millophylline
Solucyclin
Solufilina
Molecular FormulaC13H21N5O2
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3
InChIKeyAWKLBIOQCIORSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etamiphylline CAS 314-35-2: Procurement Guide for a 7-Substituted Xanthine Bronchodilator with Distinct Solubility and Pharmacological Profile


Etamiphylline (CAS 314-35-2), also known as etamiphyllin, is a synthetic methylxanthine derivative formally classified as 7-(2-diethylaminoethyl)-1,3-dimethylxanthine [1]. It belongs to the ATC class R03DA06 and was historically developed as a bronchodilator and anti-asthmatic agent [2]. Its molecular structure features a diethylaminoethyl side chain at the N7 position of the theophylline core, a modification that confers significantly enhanced water solubility relative to theophylline [3]. While its clinical development for human asthma was largely discontinued due to inferior bronchodilator potency compared to theophylline [4], etamiphylline retains niche relevance in veterinary pharmacology and as a research tool for adenosine receptor antagonism studies [5].

Why Etamiphylline Cannot Be Substituted with Theophylline or Aminophylline in Niche Veterinary and Research Applications


Despite belonging to the xanthine class, etamiphylline exhibits physicochemical and metabolic properties that preclude simple substitution with theophylline or aminophylline in specific contexts. The diethylaminoethyl side chain at the N7 position confers markedly increased aqueous solubility and alters both the route of elimination and the metabolic profile [1]. Critically, etamiphylline is metabolized via N-deethylation to yield desethyletamiphylline as the primary metabolite, with only trace amounts of theophylline produced via ring N-dealkylation [2]. This contrasts sharply with theophylline, which relies extensively on CYP1A2-mediated hepatic oxidation. Consequently, the two compounds differ in their interaction with cytochrome P450 enzymes, in their elimination half-lives across species, and in their utility as adenosine receptor antagonists under specific experimental pH conditions [3]. The evidence below quantifies these differences across three key dimensions: clinical bronchodilator efficacy, in vivo pharmacokinetics in veterinary species, and in vitro adenosine antagonism potency.

Etamiphylline: Quantitative Comparator Evidence Against Theophylline, Aminophylline, and Other Xanthine Analogs


Oral Bronchodilator Efficacy: Etamiphylline Demonstrates No Significant Improvement Over Placebo in Asthmatic Children, in Contrast to Theophylline

In a double-blind, randomized, placebo-controlled crossover study of 27 asymptomatic asthmatic children, a single oral dose of etamiphylline (6.9 mg/kg) produced no statistically significant improvement in pulmonary function compared to placebo. In contrast, theophylline administered at an identical oral dose (6.9 mg/kg) produced a significantly greater rise in FEV1 at one hour post-dose, and in FEV1, PEF, and MMEF at two and four hours post-dose relative to both etamiphylline and placebo [1]. Furthermore, children who had received etamiphylline or placebo exhibited a greater subsequent bronchodilator response to nebulized salbutamol compared to those who had received theophylline, suggesting that etamiphylline provides negligible baseline bronchodilation [1].

Asthma Bronchodilation Pulmonary Function Testing

Intramuscular Pharmacokinetics in Camels: Etamiphylline Exhibits a Short Half-Life (3.04 h) and Prolonged Urinary Detection (12–13 Days) Relative to Other Xanthines

Following a single intramuscular dose of 3.5 mg/kg in six healthy camels, etamiphylline demonstrated a median terminal elimination half-life (t1/2β) of 3.04 hours (range 2.03–3.62 h), an apparent total body clearance (Cl/F) of 1.27 L/h/kg (range 0.74–2.99), and an apparent volume of distribution at steady state (Vss/F) of 4.94 L/kg (range 3.57–12.54) [1]. Notably, the detection time of etamiphylline in urine extended to 12–13 days post-administration, with the primary metabolite desethyletamiphylline detectable for 13–14 days [1]. For comparison, theophylline in camels exhibits an elimination half-life of approximately 6–8 hours following intravenous administration [2], indicating that etamiphylline is cleared more rapidly from plasma yet yields metabolites with extended urinary detectability.

Veterinary Pharmacology Pharmacokinetics Doping Control

Adenosine Receptor Antagonism in Microiontophoretic Studies: Etamiphylline and Diprophylline Show Weaker Antagonism Than Aminophylline Under Standard Conditions

In a microiontophoretic study evaluating antagonism of adenosine-induced neuronal depression in rats, aminophylline ejected as an anion from alkaline solution was the most effective antagonist among the tested methylxanthines. Theophylline exhibited intermediate efficacy, while etamiphylline and diprophylline were noted to be weaker adenosine antagonists overall [1]. However, the study established that etamiphylline and diprophylline, when ejected as anions from alkaline solution, could serve as potentially useful adenosine antagonists for iontophoretic experiments where the use of aminophylline is precluded [1].

Adenosine Receptor Neuropharmacology Microiontophoresis

Comparative Water Solubility: Etamiphylline and Its Hydrochloride Salt Exhibit Markedly Enhanced Aqueous Solubility Relative to Theophylline

Etamiphylline free base is described as very soluble in water and acetone, and slightly soluble in ethanol and ether [1]. The hydrochloride salt form of etamiphylline is also very soluble in water and forms stable neutral solutions [1]. In contrast, theophylline is sparingly soluble in water, requiring formulation as salts (e.g., aminophylline, which is theophylline ethylenediamine) or the use of solubilizing agents to achieve adequate aqueous concentrations for parenteral administration [2].

Physicochemical Properties Formulation Solubility

Comparative Metabolism: Etamiphylline Undergoes N-Deethylation as Primary Route, with Negligible Conversion to Theophylline

In camels, the primary metabolic pathway for etamiphylline is N-deethylation to form desethyletamiphylline (MW 251), which is the major metabolite detectable in urine for up to 13–14 days post-dose [1]. A minor pathway involves ring N-dealkylation to produce theophylline (MW 180), which is present in only small amounts and detectable in urine for only approximately 5 hours after administration [1]. This metabolic profile contrasts with proxyphylline, which is completely absorbed but does not dissociate to theophylline, and with other theophylline derivatives that may yield theophylline as a significant active metabolite [2].

Drug Metabolism Xanthine Derivatives Veterinary Pharmacology

Etamiphylline Procurement: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Negative Control or Comparator Compound in Asthma and COPD Drug Discovery Programs

Given the direct head-to-head evidence that oral etamiphylline (6.9 mg/kg) provides no significant bronchodilation relative to placebo in asthmatic children [1], this compound serves as an ideal negative control or comparator of known low efficacy in preclinical and clinical studies evaluating novel bronchodilators or anti-inflammatory agents for obstructive airway diseases. Its use as a 'weak xanthine' benchmark can help calibrate assay sensitivity and establish the lower bound of the therapeutic window.

Adenosine Receptor Antagonist Tool Compound for Microiontophoretic Neuropharmacology

For researchers conducting microiontophoretic studies of adenosine receptor function in vivo, etamiphylline offers a combination of high water solubility and the ability to be ejected as an anion from alkaline solutions, making it a technically suitable antagonist for experimental protocols where aminophylline or theophylline are incompatible [2]. While its antagonism is weaker than that of aminophylline, its physicochemical properties enable its use in specific iontophoretic configurations.

Veterinary Doping Control Reference Standard for Equine and Camel Sports

The prolonged urinary detection window of etamiphylline (12–13 days) and its primary metabolite desethyletamiphylline (13–14 days) following intramuscular administration in camels [3] establishes this compound as a relevant analyte for doping control laboratories. The availability of validated LC-MS/MS methods for identifying etamiphylline and its metabolites in equine and camel plasma and urine supports its procurement as an analytical reference standard for sports drug testing programs [4].

Veterinary Formulation Development Requiring High Aqueous Solubility

The very high aqueous solubility of both etamiphylline free base and its hydrochloride salt [5] enables the formulation of concentrated injectable solutions (e.g., 700 mg/5 mL) and oral liquids without the need for solubilizing excipients or complex salt formation. This property is particularly advantageous for parenteral administration in large animal veterinary practice where high-dose, small-volume injections are desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etamiphylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.